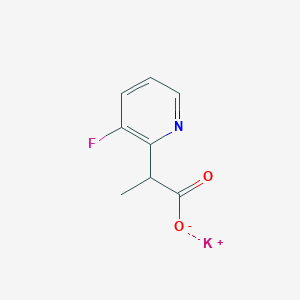

Potassium 2-(3-fluoropyridin-2-yl)propanoate

Description

BenchChem offers high-quality Potassium 2-(3-fluoropyridin-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2-(3-fluoropyridin-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;2-(3-fluoropyridin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.K/c1-5(8(11)12)7-6(9)3-2-4-10-7;/h2-5H,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEBMRYFMFTXFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)F)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FKNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Salt Selection for Fluorinated Pyridine Propanoates: A Technical Guide

Executive Summary

Fluorinated pyridine propanoates represent a specialized scaffold in medicinal chemistry, often utilized to modulate metabolic stability (via blocking C-H oxidation) while maintaining the polar/lipophilic balance required for oral bioavailability.[1] However, the introduction of fluorine onto the pyridine ring drastically alters the physicochemical landscape—most notably by suppressing the basicity of the pyridine nitrogen.[1]

This guide provides a technical framework for characterizing these compounds. Unlike standard pyridine derivatives, fluorinated analogs often fail standard salt screens due to insufficient

Part 1: The Fluorine Effect on the Pyridine Core

Electronic Modulation and Basicity

The most critical parameter governing the developability of fluorinated pyridine propanoates is the shift in

-

Unsubstituted Pyridine:

(Moderately basic; forms salts with most organic acids).[1] -

3-Fluoropyridine:

(Weakly basic).[1] -

2-Fluoropyridine:

(Very weak base; essentially neutral in physiologic conditions).[1]

Implication for Salt Selection:

For a stable salt species, the difference between the

-

Standard Pyridines: Can form salts with weak acids like Tartaric acid (

) or Fumaric acid.[1] -

Fluorinated Pyridines: With a

near 3.0, weak acids fail to protonate the nitrogen effectively.[1] Only strong acids (

Lipophilicity and Conformation

Fluorination typically increases lipophilicity (

Visualization: The Fluorine Impact Cascade[1]

Figure 1: Mechanistic cascade showing how fluorination alters the physicochemical baseline, necessitating a shift in salt selection strategy.

Part 2: Comparative Physicochemical Data

The following table contrasts a standard pyridine propanoate against its fluorinated analog. These values are representative ranges based on structure-property relationships (SPR) validated in literature [1][2].

| Property | Pyridine Propanoate (Ref) | 3-Fluoro-Pyridine Propanoate | Impact on Development |

| pKa (Pyridine N) | 5.2 – 5.4 | 2.8 – 3.1 | Critical: Requires acids with pKa < 1.0 for salt formation. |

| pKa (Propanoate) | 4.6 – 4.8 | 4.5 – 4.7 | Minimal shift; zwitterionic region narrows.[1] |

| LogD (pH 7.4) | 0.5 – 1.2 | 1.1 – 1.8 | Improved membrane permeability; lower aqueous solubility.[1] |

| Melting Point (HCl Salt) | 140 – 160°C | 180 – 210°C | Fluorine often increases lattice energy (higher MP).[1] |

| Hygroscopicity | Moderate | Low to Moderate | C-F bond reduces H-bond acceptor capability, potentially lowering moisture uptake.[1] |

| Metabolic Stability | Low (prone to oxidation) | High | Blocks CYP450 oxidation at the fluorinated site.[1] |

Part 3: Experimental Protocols

Protocol A: Targeted Salt Screening for Low-Basicity Pyridines

Rationale: Traditional broad screens (using Citrate, Tartrate, etc.) are a waste of resources for this scaffold.[1] This protocol focuses on strong acids capable of driving proton transfer.[1]

Reagents:

-

API: Fluorinated Pyridine Propanoate (Free Base/Zwitterion).[1]

-

Acids (1.05 eq): Hydrochloric acid (conc), Methanesulfonic acid, Benzenesulfonic acid, Sulfuric acid.[1]

-

Solvents: Isopropanol (IPA), Ethanol, Acetone, Ethyl Acetate.[1]

Workflow:

-

Dissolution: Dissolve 50 mg of API in minimal hot solvent (approx. 50-60°C).

-

Note: If zwitterionic, solubility may be poor in organic solvents; add acid before heating to assist dissolution.[1]

-

-

Acid Addition: Add 1.05 molar equivalents of the selected strong acid.

-

Cooling Cycle:

-

Harvest: Filter solids and dry under vacuum at 40°C.

-

Validation: Analyze via XRPD (crystallinity) and 1H-NMR (check for chemical shift of the protonated pyridine signals to confirm salt formation vs. physical mixture).

Protocol B: Determination via Potentiometric Titration

Rationale: Accurate

-

Preparation: Prepare a

M solution of the compound in water/methanol (if solubility is low, use co-solvent method and extrapolate to 0% organic). -

Titrant: 0.1 M KOH (standardized).

-

Execution: Titrate from pH 1.5 to pH 11.0 under

atmosphere (to exclude -

Analysis: Look for two inflection points:

-

Calculation: Use the Henderson-Hasselbalch equation to derive

.[1]

Part 4: Decision Logic & Workflow

The following diagram outlines the decision tree for solid-state selection.

Figure 2: Strategic workflow for salt selection, emphasizing the divergence based on basicity.

Part 5: References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

-

Hager, A., Varela-Alvarez, A., & Gouverneur, V. (2013).[1] Fluorine in Drug Discovery.[1][2][3][4][5][6] Top Curr Chem, 341, 1-20.[1] (Foundational text on pKa modulation).

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1][7] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[1] Wiley-VCH.[1] (The gold standard for salt selection protocols).

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][8][9][10] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciprofiles.com [sciprofiles.com]

- 6. mdpi.com [mdpi.com]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. salt selection in pharmaceutical product development | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium 2-(3-fluoropyridin-2-yl)propanoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Potassium 2-(3-fluoropyridin-2-yl)propanoate, a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug development. While a specific CAS number for this potassium salt is not readily found in public databases, this guide synthesizes information on its parent carboxylic acid, 2-(3-fluoropyridin-2-yl)propanoic acid, covering its identification, synthesis, predicted properties, and potential applications. The incorporation of a fluorine atom into the pyridine scaffold is a key structural feature, known to enhance pharmacological properties such as potency, metabolic stability, and pharmacokinetic profiles.[1][2] This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Compound Identification and Structure

While a dedicated CAS number for Potassium 2-(3-fluoropyridin-2-yl)propanoate has not been identified in major chemical databases, we can define the compound by its structure and derive its properties from its constituent parts: the 2-(3-fluoropyridin-2-yl)propanoic acid anion and the potassium cation.

Table 1: Identifiers and Chemical Properties of 2-(3-fluoropyridin-2-yl)propanoic Acid (Parent Compound)

| Identifier | Value | Source |

| IUPAC Name | 2-(3-fluoropyridin-2-yl)propanoic acid | - |

| Molecular Formula | C₈H₈FNO₂ | - |

| Molecular Weight | 169.15 g/mol | - |

| Canonical SMILES | CC(C1=NC=CC=C1F)C(=O)O | - |

| CAS Number | Not readily available. A known isomer, 3-(2-Fluoropyridin-3-yl)propanoic acid, has the CAS number 944998-14-5.[3] | [3] |

The potassium salt, Potassium 2-(3-fluoropyridin-2-yl)propanoate, would have the molecular formula C₈H₇FKNO₂ and a molecular weight of approximately 207.24 g/mol .

Synthesis and Manufacturing

The synthesis of Potassium 2-(3-fluoropyridin-2-yl)propanoate can be approached in a two-step process: first, the synthesis of the parent carboxylic acid, followed by its conversion to the corresponding potassium salt.

Synthesis of 2-(3-fluoropyridin-2-yl)propanoic Acid

A plausible synthetic route to the parent acid is outlined below. This pathway is based on established organometallic cross-coupling reactions, a common strategy for creating C-C bonds with pyridine rings.

Caption: Plausible synthetic pathway for 2-(3-fluoropyridin-2-yl)propanoic acid.

Experimental Protocol (Conceptual):

-

Grignard Reagent Formation: To a solution of 2-bromo-3-fluoropyridine in anhydrous tetrahydrofuran (THF), add magnesium turnings. Initiate the reaction with gentle heating or a crystal of iodine. Reflux the mixture until the magnesium is consumed to yield (3-fluoropyridin-2-yl)magnesium bromide.

-

Carboxylation: Cool the Grignard solution to 0 °C and bubble in dry carbon dioxide gas until the reaction is complete. Quench the reaction with an acidic aqueous solution (e.g., 1M HCl) to yield 3-fluoropicolinic acid.

-

Acyl Chloride Formation: Treat the 3-fluoropicolinic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, 3-fluoropicolinoyl chloride.

-

Ketone Synthesis: React the acyl chloride with a suitable methylating agent, such as methylmagnesium bromide, to yield 1-(3-fluoropyridin-2-yl)ethan-1-one.

-

Alpha-methylation and Hydrolysis: A more direct, albeit potentially challenging route, could involve the alpha-methylation of a suitable precursor. A possible, though conceptual, final step could involve the reaction of 1-(3-fluoropyridin-2-yl)ethan-1-one with a strong base like lithium diisopropylamide (LDA) followed by quenching with methyl iodide to introduce the second methyl group, and subsequent rearrangement/hydrolysis to the propanoic acid. A more practical approach might involve a multi-step sequence from the ketone.

Preparation of Potassium 2-(3-fluoropyridin-2-yl)propanoate

The conversion of the carboxylic acid to its potassium salt is a straightforward acid-base reaction.

Caption: General scheme for the formation of the potassium salt.

Experimental Protocol:

-

Dissolve 2-(3-fluoropyridin-2-yl)propanoic acid in a suitable solvent, such as ethanol or methanol.[4]

-

Add a stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), dissolved in a minimal amount of water or the same alcohol.[4][5]

-

Stir the reaction mixture at room temperature. The reaction is typically complete when the pH of the solution is neutral to slightly basic (pH 7-8).[4]

-

Remove the solvent under reduced pressure to obtain the crude potassium salt.

-

The salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Physicochemical and Spectroscopic Properties

The properties of Potassium 2-(3-fluoropyridin-2-yl)propanoate can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Appearance | White to off-white crystalline solid | Typical for organic salts. |

| Solubility | Soluble in water and polar protic solvents (e.g., ethanol) | Ionic nature of the salt. |

| Melting Point | Likely >200 °C (decomposes) | High melting points are characteristic of salts compared to their parent acids. |

| pKa (of parent acid) | ~3-5 | The electron-withdrawing fluorine and pyridine ring will increase the acidity compared to propanoic acid (pKa ~4.87). |

Predicted Spectroscopic Data for 2-(3-fluoropyridin-2-yl)propanoic Acid

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

-

¹H NMR: The spectrum is expected to show a quartet for the proton at the C2 position of the propanoate moiety, a doublet for the methyl protons, and signals in the aromatic region for the pyridine ring protons. The coupling constants will be informative of the substitution pattern. Protons on carbons adjacent to a carboxylic acid typically resonate in the 2-3 ppm region.[6] The acidic proton of the carboxyl group would appear as a broad singlet in the 10-12 ppm range.[6]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm.[6] The carbons of the pyridine ring will show distinct signals, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the pyridine ring. Its chemical shift will be characteristic of a fluoropyridine.

-

IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹), and C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region).[7]

-

Mass Spectrometry: The molecular ion peak (M+) should be observable, and the fragmentation pattern would likely involve the loss of the carboxyl group.

Applications in Drug Discovery and Development

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance drug properties.[1][2] Fluorinated pyridine derivatives are of particular interest due to their prevalence in FDA-approved drugs.[1][8]

The key advantages of fluorine incorporation include:

-

Increased Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to a longer half-life of the drug.[1][8]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing potency.

-

Improved Pharmacokinetics: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve absorption, distribution, and membrane permeability.[1]

Given these properties, Potassium 2-(3-fluoropyridin-2-yl)propanoate and its parent acid are valuable building blocks for the synthesis of novel drug candidates targeting a wide range of diseases. The pyridine scaffold itself is a common feature in many biologically active compounds, including antibacterial agents.[9]

Safety, Handling, and Storage

Detailed toxicological data for Potassium 2-(3-fluoropyridin-2-yl)propanoate is not available. Therefore, it should be handled with the care afforded to novel chemical entities. General safety precautions for fluorinated pyridines should be followed.

Table 3: General Safety and Handling Precautions for Fluoropyridines

| Precaution Category | Recommendations | Source(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. | [10][11] |

| Handling | Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. | [10][11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. | |

| First Aid | In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. In case of skin contact: Wash off with soap and plenty of water. If inhaled: Move person into fresh air. If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure. | [10] |

Fluoropyridines are often classified as flammable liquids and may cause skin, eye, and respiratory irritation.[12][13]

Conclusion

Potassium 2-(3-fluoropyridin-2-yl)propanoate represents a potentially valuable, yet understudied, chemical entity for drug discovery and development. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, based on established chemical principles and data from related compounds. The strategic incorporation of fluorine into the pyridine propanoate scaffold suggests that this compound and its derivatives could exhibit favorable pharmacological properties. Further research is warranted to fully characterize this compound and explore its biological activity.

References

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). OpenScience.ink. [Link]

-

New method for introducing fluorinated components into molecules. (2024). University of Münster. [Link]

-

3-Fluoropyridine. PubChem. [Link]

-

2-Fluoropyridine. PubChem. [Link]

- Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate.

-

How to prepare an organic counter cation of a carboxylic acid or sulphonic acid? (2012). ResearchGate. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). MDPI. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

-

(R)(+)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]-propionic acid-methyl ester. PubChem. [Link]

-

Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. (2009). ACS Publications. [Link]

-

Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz. [Link]

-

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. PubChem. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

-

Propionic acid. Wikipedia. [Link]

- Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

-

3-(Pyridin-2-yl)propanoic acid. PubChem. [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from the New Zealand market. (2024). Mendeley Data. [Link]

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ePrints Soton. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. openscience.ink [openscience.ink]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 3-Fluoropyridine(372-47-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability of potassium salts of alpha-heteroaryl propanoates

The Stability Matrix of Potassium -Heteroaryl Propanoates

A Technical Guide for Pharmaceutical Development

Executive Summary

The transition from a free acid to a potassium salt in

The Physicochemical Landscape: Potassium vs. Sodium

In drug development, the choice between sodium (Na

The Ionic Radius Effect

The potassium ion (1.38 Å) is significantly larger than the sodium ion (1.02 Å). This lower charge density results in a weaker hydration shell, allowing water molecules to exchange more freely.

-

Solubility: Potassium salts of AHPs are generally more soluble than sodium salts (e.g., Diclofenac Potassium vs. Sodium), facilitating rapid onset of action.

-

The Trade-off: This same property often leads to deliquescence . Potassium salts lower the Critical Relative Humidity (CRH) of the solid, making them more prone to absorbing atmospheric moisture than their sodium analogs, which often form stable, stoichiometric hydrates (e.g., Naproxen Sodium dihydrate).

| Feature | Sodium Salt ( | Potassium Salt ( | Impact on Development |

| Solubility | Moderate to High | Very High | K |

| Hygroscopicity | Often forms stable hydrates | Prone to deliquescence/Amorphous conversion | K |

| Micro-pH | Weakly Basic | More Basic (typically) | K |

Chemical Stability: The Racemization Threat

For

The Heteroaryl Factor

In standard aryl propionic acids (like Ibuprofen), the

-

Consequence: The

-proton in heteroaryl derivatives is more acidic than in simple phenyl analogs, significantly lowering the energy barrier for proton abstraction.

Mechanism of Action

The instability is driven by a base-catalyzed keto-enol tautomerism. In the solid state or solution, the potassium counterion creates a basic microenvironment. Hydroxide ions (from residual moisture) or the carboxylate group itself can abstract the

Figure 1: Mechanism of Base-Catalyzed Racemization in

Solid-State Dynamics: Hygroscopicity & Hydrates

Potassium salts are notorious for "shifting" solid forms. Unlike sodium salts, which often lock into a stable lattice (channel hydrates), potassium salts may form hygroscopic anhydrates that convert to unstable hydrates upon exposure to moisture.

The Deliquescence Cycle

-

Adsorption: Surface adsorption of water at RH > 40-50%.

-

Liquefaction: Formation of a saturated solution film on the crystal surface.

-

Degradation: The dissolved fraction is now in a "solution state," where molecular mobility is high. This dramatically accelerates the racemization described in Section 2.

-

Recrystallization: Upon drying, the salt may crystallize into a different polymorph or an amorphous form, altering dissolution rates.

Comprehensive Characterization Protocol

To validate the stability of a potassium AHP candidate, a multi-tiered stress testing protocol is required. This protocol moves beyond standard ICH guidelines to target the specific vulnerabilities of this salt class.

Phase 1: Solid-State Stress Testing (The "Torture Test")

Objective: Determine the Critical Relative Humidity (CRH) and propensity for polymorphic transition.

-

Dynamic Vapor Sorption (DVS):

-

Cycle sample from 0% to 90% RH in 10% increments at 25°C.

-

Pass Criteria: Mass change < 2% up to 60% RH; no hysteresis loop (hysteresis indicates hydrate formation/loss).

-

-

X-Ray Powder Diffraction (XRPD) - Variable Humidity:

-

Expose sample to 75% RH for 24 hours.

-

Compare diffractogram to the baseline. Any peak shift indicates a lattice expansion (hydration) or phase change.

-

Phase 2: Chemical Stress Testing (Chiral Integrity)

Objective: Quantify the rate of racemization under accelerated conditions.

-

Sample Prep: Prepare a 1 mg/mL solution of the Potassium Salt in a 50:50 Water/Methanol mixture.

-

pH Adjustment: Split into three aliquots adjusted to pH 4.0, 7.0, and 9.0 (simulating different microenvironments).

-

Thermal Stress: Incubate at 60°C for 48 hours.

-

Analysis: Chiral HPLC (e.g., Chiralpak AD-H or AGP columns).

-

Metric: Calculate Enantiomeric Excess (

). A drop in

-

Phase 3: The "Potassium Decision" Workflow

Use this logic flow to determine if the Potassium salt is viable or if an alternative (Calcium/Tromethamine) is needed.

Figure 2: Go/No-Go Decision Tree for Potassium Salt Selection.

Mitigation Strategies

If the potassium salt is essential for bioavailability despite stability risks, employ these formulation strategies:

-

Micro-pH Modulation: Incorporate an acidic excipient (e.g., Citric Acid, fumaric acid) in the granule to neutralize the basic microenvironment created by the potassium ion, inhibiting base-catalyzed racemization.

-

Moisture Scavenging: Use internal desiccants like colloidal silicon dioxide (Syloid) to compete for free moisture, preventing the "solution state" that facilitates degradation.

-

Co-Crystallization: Instead of a pure salt, investigate co-crystals (e.g., with proline) which can maintain the solubility advantage of potassium while stabilizing the lattice against moisture.

References

-

Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Source: Organic Process Research & Development (ACS Publications) [Link]

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis. Source: Asian Journal of Pharmaceutics [Link]

-

Drug Chirality: On the Mechanism of R-Aryl Propionic Acid Class NSAIDs (Racemization). Source: National Institutes of Health (PubMed) [Link]

-

Structure and properties of the sodium and potassium salts of mefenamic acid (Model for Aryl Propanoates). Source: ResearchGate [Link]

-

Solid-State Dehydration Mechanism of Diclofenac Sodium Salt Hydrates (Comparative context for salts). Source: MDPI (Pharmaceuticals) [Link]

An In-depth Technical Guide to the Solubility Profile of Potassium 2-(3-fluoropyridin-2-yl)propanoate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1] This technical guide provides a comprehensive analysis of the solubility profile of Potassium 2-(3-fluoropyridin-2-yl)propanoate, a novel API. We explore the theoretical underpinnings of its solubility based on its molecular structure and present a detailed, field-proven methodology for its empirical determination in aqueous and organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for assessing the solubility of similar potassium salts of organic acids during the discovery and pre-formulation stages.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a primary determinant of oral bioavailability.[2] A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[3] Potassium 2-(3-fluoropyridin-2-yl)propanoate, as a potassium salt of a fluorinated pyridine derivative, presents a unique solubility profile.

-

The Salt Form: The potassium salt form is intentionally designed to enhance aqueous solubility compared to its free acid counterpart. Most potassium compounds are ionic and exhibit excellent water solubility due to the high hydration energy of the K+ ion.[4]

-

The Organic Moiety: The 2-(3-fluoropyridin-2-yl)propanoate portion introduces lipophilic and polar characteristics that govern its solubility in organic media. The pyridine ring, a basic heterocycle, and the electronegative fluorine atom are key determinants of its behavior.[5][6]

Understanding the interplay between these structural features is paramount for lead optimization, formulation design, and ensuring the reliability of data from in-vitro and in-vivo assays.[7] This guide establishes a systematic approach to characterizing this critical parameter.

Theoretical Considerations: Predicting Solubility Behavior

A predictive understanding of solubility begins with an analysis of the API's structure.

-

Aqueous Solubility (pH-Dependence): As the salt of a weak acid (2-(3-fluoropyridin-2-yl)propanoic acid), the aqueous solubility of the potassium salt is expected to be high and relatively pH-independent until the pH drops significantly below the pKa of the conjugate acid, where it would convert to the less soluble free acid form. The pyridine nitrogen (pKa typically ~5.2) can also protonate under acidic conditions, further influencing solubility.[5] Therefore, determining the pH-solubility profile is crucial.[8]

-

Organic Solvent Solubility: Solubility in organic solvents is governed by the principle of "like dissolves like." The fluoropyridinyl propanoate moiety possesses both polar (pyridine nitrogen, carboxylate group) and non-polar (aromatic ring, alkyl chain) regions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and dipole-dipole interactions, suggesting moderate to good solubility.[9][10]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are strong hydrogen bond acceptors and can solvate the potassium cation and the polar parts of the anion, predicting good solubility.[8]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the ionic nature of the salt, solubility is expected to be very low in these solvents.[4]

-

Experimental Determination of Thermodynamic Solubility

To obtain definitive data, the thermodynamic (or equilibrium) solubility must be determined. This measures the concentration of a compound in a saturated solution at equilibrium and is the gold standard for pre-formulation studies.[2][8] The shake-flask method is the most reliable and widely accepted technique for this purpose.[8][11][12]

Core Experimental Workflow

The workflow is designed to ensure that true equilibrium is reached and that the analytical measurements are accurate and reproducible.

Caption: Relationship between Solubility Data and Development Decisions.

-

Biopharmaceutics Classification System (BCS): The high aqueous solubility across the physiological pH range (1.2-6.8) strongly suggests the API can be classified as "highly soluble" according to ICH M9 guidelines. [13]This opens the possibility for a BCS-based biowaiver, potentially reducing the need for in-vivo bioequivalence studies. [12]* Formulation Strategy: The excellent water solubility simplifies the development of oral dosage forms. It is a prime candidate for immediate-release solid tablets or even solution-based formulations.

-

In-Vitro Assays: High solubility in DMSO makes it an ideal solvent for preparing concentrated stock solutions for biological screening, ensuring the compound does not precipitate in assay media. [14]* Downstream Processing: The low solubility in non-polar solvents like toluene can be leveraged during purification and crystallization steps, where toluene could act as an anti-solvent.

Conclusion

This guide has detailed the theoretical basis and a robust experimental framework for characterizing the solubility profile of Potassium 2-(3-fluoropyridin-2-yl)propanoate. The anticipated results—high aqueous solubility and variable solubility in organic solvents—underscore its favorable properties for oral drug development. By adhering to the systematic shake-flask methodology and validated analytical techniques outlined herein, researchers can generate the high-quality, reliable data necessary to make informed decisions, mitigate development risks, and accelerate the progression of promising drug candidates.

References

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Slideshare. BCS Guideline for solubility and Dissolution.pptx.

- Evotec. Thermodynamic Solubility Assay.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- World Health Organization (WHO). Annex 4.

- BioDuro. ADME Solubility Assay.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

-

Wikipedia. Potassium. Available from: [Link] [Accessed February 14, 2026].

- MDPI. ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

-

ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Available from: [Link] [Accessed February 14, 2026].

- World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Tarek Kakhia. In Organic Salts Solubility Table.

- nupeg.ufrn.br. Solubilities of Salts in Mixed Solvents.

-

ACS Publications. Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Available from: [Link] [Accessed February 14, 2026].

-

ACS Publications. Solubility of KCl, NaCl, Na2SO4, and K2SO4 in Water–Methanol: Experimental and Modeling | Journal of Chemical & Engineering Data. Available from: [Link] [Accessed February 14, 2026].

-

Wikipedia. Pyridine. Available from: [Link] [Accessed February 14, 2026].

-

PubChem - NIH. Potassium propionate | C3H5KO2 | CID 23663619. Available from: [Link] [Accessed February 14, 2026].

-

Wikipedia. Potassium propanoate. Available from: [Link] [Accessed February 14, 2026].

- Benchchem. Technical Support Center: Stability of Fluorinated Pyridines in Solution.

-

Ataman Kimya. E 283 (POTASSIUM PROPIONATE). Available from: [Link] [Accessed February 14, 2026].

-

ACS Publications. Organic Letters Journal. Available from: [Link] [Accessed February 14, 2026].

-

Wikipedia. Phosgene. Available from: [Link] [Accessed February 14, 2026].

Sources

- 1. benchchem.com [benchchem.com]

- 2. evotec.com [evotec.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Potassium - Wikipedia [en.wikipedia.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. seniorchem.com [seniorchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. who.int [who.int]

- 12. mdpi.com [mdpi.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. enamine.net [enamine.net]

Methodological & Application

Application Notes: Streamlined C–H Functionalization of Heteroarenes via Minisci Reaction with Fluorinated Pyridinium Salts

Abstract

The direct C–H functionalization of N-heteroarenes is a cornerstone of modern medicinal chemistry, enabling rapid structural modifications to optimize the pharmacological profiles of drug candidates.[1] The Minisci reaction, a powerful method for forging C(sp²)–C(sp³) bonds via radical addition to electron-deficient heterocycles, has become an indispensable tool in this field.[2] This application note provides a detailed protocol and in-depth scientific rationale for conducting the Minisci reaction using fluorinated pyridinium salts. These activated pyridine surrogates offer distinct advantages, including enhanced reactivity and, in some cases, improved regioselectivity under milder, often photocatalytic, conditions.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this robust methodology for late-stage functionalization and novel compound synthesis.

Introduction: The Strategic Advantage of Fluorinated Pyridinium Salts

Nitrogen-containing heterocycles are among the most prevalent structural motifs in FDA-approved pharmaceuticals.[5] Consequently, methods for their efficient and selective modification are highly sought after. The classical Minisci reaction, first reported in 1971, involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heteroarene.[2][6] While powerful, traditional protocols often require harsh conditions, such as strong acids and stoichiometric oxidants, which can limit functional group tolerance.[3][7]

The advent of photoredox catalysis has revolutionized the Minisci reaction, enabling the generation of radicals under significantly milder conditions.[8][9] Within this modern context, pre-activated N-heterocyclic salts, such as N-alkoxy or N-aminopyridinium salts, have emerged as highly versatile reagents.[4][10] Fluorinated pyridinium salts, in particular, offer a compelling platform for several reasons:

-

Enhanced Electrophilicity: The electron-withdrawing nature of fluorine substituents increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic radical attack.

-

Tunable Reactivity: The position and number of fluorine atoms can be varied to fine-tune the electronic properties and reactivity of the salt.[11]

-

Amenability to Photocatalysis: Many fluorinated pyridinium salts are excellent single-electron acceptors, facilitating radical generation and propagation in photocatalytic cycles.[12]

-

Improved Solubility: Fluorination can enhance the solubility of the pyridinium salt in common organic solvents used for these reactions.

This document will detail the mechanistic underpinnings, key components, and a step-by-step protocol for leveraging these advanced reagents in Minisci-type C–H functionalization.

Reaction Mechanism: A Photocatalytic Approach

The Minisci reaction with fluorinated pyridinium salts is typically performed under visible-light photoredox conditions. The general mechanism involves the generation of a carbon-centered radical, its addition to the pyridinium salt, and a subsequent rearomatization step.

A common strategy involves using an N-alkoxy or N-aminopyridinium salt, which can serve as a bifunctional reagent—delivering both the pyridyl group and a radical precursor upon single-electron reduction.[4][10] The catalytic cycle, depicted below, illustrates a representative pathway.

Figure 1. Generalized photocatalytic cycle for a three-component Minisci-type reaction.

Mechanistic Steps Explained:

-

Excitation: A photocatalyst (PC), often an iridium or ruthenium complex or an organic dye, absorbs visible light to reach an excited state (PC*).

-

Single Electron Transfer (SET): The excited photocatalyst (PC*) reduces the N-alkoxypyridinium salt via single-electron transfer. This is a crucial step where the salt acts as an electron acceptor.

-

Fragmentation: The resulting unstable radical anion of the pyridinium salt undergoes rapid homolytic cleavage of the N-O bond.[4] This fragmentation releases the fluorinated pyridine and generates an alkoxy radical.

-

Radical Addition to Alkene: The newly formed alkoxy radical adds to an alkene substrate, generating a carbon-centered β-alkoxy radical.

-

Minisci Addition: This nucleophilic carbon radical then attacks a molecule of the protonated fluorinated pyridine (which is present due to the acidic conditions often required). This forms a radical cation intermediate.

-

Rearomatization: The radical cation intermediate is oxidized back to the aromatic state to form the final product. This oxidation can be effected by the oxidized form of the photocatalyst or another oxidant in the system, regenerating the catalyst for the next cycle.

Core Components and Optimization Parameters

Success in the Minisci reaction hinges on the careful selection and balance of its core components. The interplay between the substrate, salt, catalyst, and solvent dictates the reaction's efficiency, yield, and selectivity.

| Component | Role & Key Considerations | Recommended Starting Points |

| Heterocyclic Substrate | The electron-deficient N-heteroarene that undergoes C–H functionalization. Fluorinated pyridinium salts are themselves the activated substrate. | N-Alkoxy- or N-Amino- 2-fluoropyridinium, 4-cyanopyridinium, or quinolinium salts. |

| Radical Precursor | The source of the carbon-centered radical. Can be carboxylic acids, boronic acids, alkyl halides, or generated from alkenes/alcohols.[6][7][13] | Alkenes (e.g., styrene derivatives), unactivated alkyl bromides, or redox-active esters. |

| Photocatalyst | Absorbs light and initiates the electron transfer process. Choice depends on the redox potentials of the substrates. | fac-Ir(ppy)₃, [Ir(dtbbpy)(ppy)₂]PF₆, Ru(bpy)₃Cl₂, or organic dyes like 4CzIPN or Eosin Y.[14] |

| Solvent | Must dissolve all components and be inert to radical conditions. Degassing is often crucial to remove oxygen, which can quench the excited catalyst. | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM), or mixtures thereof.[14] |

| Acid Additive | Protonates the heterocycle, lowering its LUMO and increasing its reactivity toward nucleophilic radical attack.[2][9] | Trifluoroacetic acid (TFA), Formic acid (HCOOH), or a Brønsted acid co-catalyst. Often used in stoichiometric amounts.[14] |

| Light Source | Must emit at a wavelength that overlaps with the photocatalyst's absorption spectrum. | Blue LEDs (typically 450-460 nm) are common for many iridium and organic photocatalysts.[14] |

Detailed Experimental Protocol: General Procedure for Photocatalytic Alkoxypyridylation

This protocol provides a representative procedure for a three-component Minisci-type reaction involving a fluorinated N-alkoxypyridinium salt, an alkene, and a photocatalyst.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reagents may be toxic or corrosive; consult the Safety Data Sheet (SDS) for each chemical before use.

Figure 2. Step-by-step experimental workflow for the Minisci reaction.

Materials:

-

Fluorinated N-Alkoxypyridinium Salt (e.g., N-methoxy-2-fluoropyridinium tetrafluoroborate) (1.2 equiv)

-

Alkene substrate (1.0 equiv, 0.2 mmol scale)

-

Photocatalyst (e.g., 4CzIPN) (2 mol%)

-

Acid Additive (e.g., Trifluoroacetic Acid, TFA) (1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Acetonitrile)

-

Oven-dried reaction vial with a magnetic stir bar and a screw cap with a Teflon septum

-

Photoreactor equipped with a 20-40 W blue LED light source and a cooling fan

Procedure:

-

Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the fluorinated N-alkoxypyridinium salt (0.24 mmol), the alkene substrate (0.2 mmol), and the photocatalyst (0.004 mmol).

-

Solvent and Reagent Addition: Seal the vial with the septum cap. Using a syringe, add the degassed acetonitrile (2.0 mL) followed by the trifluoroacetic acid (0.30 mmol).

-

Causality Note: Degassing the solvent is critical. Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. The acid activates the pyridine ring for the nucleophilic radical attack.[2]

-

-

Inert Atmosphere: Carefully sparge the reaction mixture with a stream of nitrogen or argon gas for 15-20 minutes by inserting a needle through the septum for gas inlet and another for outlet.

-

Irradiation: Place the sealed vial inside the photoreactor, ensuring it is positioned an appropriate distance from the light source. Begin stirring and turn on the blue LEDs and the cooling fan.

-

Experience Note: Most photocatalytic reactions are run at or near room temperature. The fan is essential to dissipate heat generated by the LEDs, preventing thermal decomposition of reagents or catalysts.

-

-

Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by taking small aliquots via syringe and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, turn off the light source. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Dilute the mixture with an organic solvent like ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inefficient degassing (oxygen presence).2. Insufficient light intensity or incorrect wavelength.3. Catalyst deactivation.4. Insufficient acidity. | 1. Increase sparging time; use freeze-pump-thaw cycles for sensitive reactions.2. Check LED specifications; ensure vial is close to the light source.3. Try a different photocatalyst (e.g., switch from organic dye to an Ir-complex).4. Increase the equivalents of acid or try a different acid (e.g., HCOOH).[14] |

| Mixture of Regioisomers | 1. Inherent electronic properties of the pyridine ring.2. Steric hindrance not sufficient to favor one position. | 1. Modify the substitution pattern on the pyridine ring (e.g., add a blocking group at the C2 position to favor C4).[15]2. Change the radical source to a bulkier one to favor the less sterically hindered position. |

| Formation of Byproducts | 1. Dimerization of the radical precursor.2. Over-alkylation of the product.3. Decomposition of starting material or product. | 1. Lower the reaction concentration to disfavor bimolecular radical recombination.2. Use a smaller excess of the radical precursor.3. Ensure adequate cooling during irradiation; reduce reaction time. |

Conclusion

The Minisci reaction utilizing fluorinated pyridinium salts under photocatalytic conditions represents a robust and versatile strategy for the direct C–H functionalization of N-heteroarenes. This method circumvents the need for harsh classical conditions, offering broad functional group tolerance and access to complex molecular architectures.[8] By understanding the underlying mechanism and carefully optimizing the key reaction parameters, researchers can effectively employ this protocol for late-stage modification in drug discovery programs and for the efficient synthesis of novel chemical entities.

References

-

Wang, W., & Wang, S. (2021). Recent Advances in Minisci-type Reactions and Applications in Organic Synthesis. Current Organic Chemistry, 25(8), 894-934. Available at: [Link]

-

Meng, W., et al. (2021). Recent Advances of Minisci Reactions in Aqueous Solution. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Zhang, T., et al. (2023). Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry. Available at: [Link]

-

Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. SciSpace. Available at: [Link]

-

Wikipedia contributors. (n.d.). Minisci reaction. Wikipedia. Available at: [Link]

-

SK. (2016). Minisci Reaction. Chem-Station. Available at: [Link]

-

Liu, S., et al. (2024). Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines. Chemical Science. Available at: [Link]

-

Makarov, I. S., et al. (2021). Minisci C-H Alkylation of Heteroarenes Enabled by Dual Photoredox/bromide Catalysis in Micellar Solutions. ChemRxiv. Available at: [Link]

-

Yadav, D. K., et al. (2021). Minisci C-H Alkylation of Heterocycles with Unactivated Alkyl Iodides Enabled by Visible Light Photocatalysis. Semantic Scholar. Available at: [Link]

-

Dong, J., & Wang, Q. (2020). PHOTOCATALYTIC MINISCI REACTION. Chinese Journal of Catalysis. Available at: [Link]

-

Lee, A.-L., et al. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Baxter, J. S. I., et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2037–2052. Available at: [Link]

-

Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. Available at: [Link]

-

Mondal, S., et al. (2022). A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation. Chemical Science, 13(19), 5627–5633. Available at: [Link]

-

Wang, P., et al. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. Available at: [Link]

-

Goti, G., et al. (2025). Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. Journal of the American Chemical Society. Available at: [Link]

-

Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. RECERCAT. Available at: [Link]

-

Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic oxidative C–H functionalization. (a) Minisci reaction. ResearchGate. Available at: [Link]

-

Ravelli, D., & Fagnoni, M. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters, 25(41), 7626–7631. Available at: [Link]

-

Wang, S., et al. (2024). Visible-Light-Induced Alkoxypyridylation of Alkenes Using N-Alkoxypyridinium Salts as Bifunctional Reagents. Organic Letters, 26(18), 3661–3666. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of fluoropyridine from trialkylammonium and pyridinium salts. ResearchGate. Available at: [Link]

-

Ghorai, M. K., et al. (2019). Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents. Nature Communications, 10(1), 4132. Available at: [Link]

-

Douglas, J. T., & Rovis, T. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Angewandte Chemie International Edition, 55(44), 13639-13643. Available at: [Link]

-

Zard, S. Z., et al. (n.d.). Radical addition to N-alkoxypyridinium salts. ResearchGate. Available at: [Link]

-

Sviridov, S. I., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3144. Available at: [Link]

-

Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. Available at: [Link]

-

Wang, D., et al. (2017). Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. Beilstein Journal of Organic Chemistry, 13, 2456–2461. Available at: [Link]

-

ResearchGate. (n.d.). Reported Minisci reactions. ResearchGate. Available at: [Link]

Sources

- 1. Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minisci reaction - Wikipedia [en.wikipedia.org]

- 3. A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]

- 6. Minisci Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

Application Note: Photoredox Catalysis Conditions for Potassium 2-(3-fluoropyridin-2-yl)propanoate

Executive Summary

Potassium 2-(3-fluoropyridin-2-yl)propanoate (CAS: N/A for specific salt, generic class

Unlike traditional nucleophilic substitutions which are prone to racemization or elimination, this reagent utilizes Single Electron Transfer (SET) decarboxylation. This guide details the optimized conditions for its use in Metallaphotoredox Arylation (coupling with aryl halides) and Decarboxylative Giese Addition (coupling with Michael acceptors).

Key Reactivity Profile

-

Radical Type:

-Heteroaryl secondary alkyl radical. -

Electronic Considerations: The C3-fluorine atom exerts an inductive electron-withdrawing effect (

), slightly increasing the oxidation potential of the carboxylate compared to the non-fluorinated analog. High-potential iridium photocatalysts are recommended. -

Stability: The potassium salt form ensures immediate solubility in polar aprotic solvents (DMSO, DMF) and obviates the need for exogenous bases, reducing side reactions.

Mechanism of Action

The transformation relies on the synergistic interplay between a photocatalyst (Ir) and a transition metal mediator (Ni) or a radical trap.

-

Photoexcitation: Blue light (450 nm) excites the Ir(III) catalyst to its long-lived triplet state *Ir(III).

-

Oxidation (SET): The excited catalyst oxidizes the carboxylate substrate (

to -

Decarboxylation: Rapid loss of CO

generates the key -

Product Formation:

-

Path A (Dual Catalysis): The radical is intercepted by a Ni(II)-Aryl complex, followed by reductive elimination to form the C-C bond.[1]

-

Path B (Giese): The radical adds to an electron-deficient alkene.

-

Mechanistic Diagram (Dual Ni/Ir Catalysis)

Caption: Synergistic Ir/Ni catalytic cycle. The Ir cycle generates the radical via decarboxylation, which enters the Ni cycle to couple with an aryl halide.

Protocol A: Decarboxylative Arylation ( Coupling)[1]

This is the primary application for this reagent, enabling the synthesis of 2-(1-arylethyl)-3-fluoropyridines.

Materials Table

| Component | Reagent / Specs | Equiv. | Conc. |

| Substrate | Potassium 2-(3-fluoropyridin-2-yl)propanoate | 1.5 | - |

| Coupling Partner | Aryl Bromide (Electron deficient/neutral preferred) | 1.0 | 0.1 M |

| Photocatalyst | Ir[dF(CF | 0.02 (2 mol%) | - |

| Ni Catalyst | NiCl | 0.05 (5 mol%) | - |

| Ligand | dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) | 0.05 (5 mol%) | - |

| Solvent | DMSO (Anhydrous, degassed) | - | - |

| Light Source | 34W Blue LED (450 nm) | - | - |

Step-by-Step Procedure

-

Catalyst Pre-complexation (Critical):

-

In a separate 4 mL vial, dissolve NiCl

·glyme (1.1 mg, 5 µmol) and dtbbpy (1.3 mg, 5 µmol) in 100 µL of DMSO. -

Sonicate or heat gently (40 °C) for 5 minutes until the solution turns a clear green/blue. Failure to pre-complex results in erratic yields.

-

-

Reaction Setup:

-

To an 8 mL reaction vial equipped with a stir bar, add:

-

Aryl Bromide (0.10 mmol, 1.0 equiv)

-

Potassium 2-(3-fluoropyridin-2-yl)propanoate (31 mg, 0.15 mmol, 1.5 equiv)

-

Ir photocatalyst (2.2 mg, 2 µmol).

-

-

Transfer the pre-formed Ni/Ligand solution into the reaction vial.

-

Add remaining DMSO to reach a total volume of 1.0 mL (0.1 M concentration).

-

-

Deoxygenation:

-

Seal the vial with a septum cap.[2]

-

Sparge the solution with Nitrogen or Argon for 10 minutes (submerged needle). Oxygen is a potent quencher of the excited iridium state.

-

-

Irradiation:

-

Place the vial 2-3 cm from the Blue LED source.

-

Apply fan cooling to maintain reaction temperature at 25–30 °C.

-

Stir vigorously (1000 rpm) for 12–18 hours.

-

-

Work-up:

-

Dilute with Ethyl Acetate (10 mL) and wash with water (3 x 5 mL) to remove DMSO.

-

Dry organic layer over Na

SO -

Purify via silica gel chromatography.[3]

-

Protocol B: Decarboxylative Giese Addition ( Coupling)

Use this protocol for coupling the fluoropyridine fragment to Michael acceptors (acrylates, sulfones, acrylamides).

Materials Table

| Component | Reagent | Equiv.[4][5][6][7][8] |

| Substrate | Potassium 2-(3-fluoropyridin-2-yl)propanoate | 1.0 |

| Acceptor | Michael Acceptor (e.g., Methyl Acrylate) | 1.5–2.0 |

| Photocatalyst | Ir[dF(CF | 0.01 (1 mol%) |

| Solvent | DMF or DMSO | 0.1 M |

| Additive | H | 5–10 equiv |

Procedure Modifications

-

Stoichiometry: Unlike the arylation, the radical donor (K-salt) is often used as the limiting reagent (1.0 equiv) if the Michael acceptor is cheap; otherwise, use excess K-salt (1.5 equiv).

-

Proton Source: The Giese addition generates an

-carbonyl anion intermediate that must be protonated. Ensure the solvent is not "too" dry, or add 5 equivalents of deionized water to facilitate turnover. -

Purification: These products are often polar. Use a gradient of DCM/MeOH or Hexanes/EtOAc.

Experimental Workflow Diagram

Caption: Operational workflow for setting up the metallaphotoredox reaction.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Oxygen quenching or Catalyst death. | Re-sparge rigorously (15 min). Ensure Ni-precomplexation step was followed. |

| Protodecarboxylation (Product is 2-ethyl-3-fluoropyridine) | H-atom abstraction from solvent. | The radical is forming but not coupling. Increase concentration of Aryl Bromide. Switch solvent to MeCN/H2O mixtures (less H-donor capability). |

| Substrate Insolubility | K-salt aggregation. | Add 18-Crown-6 (1.0 equiv) or switch to pure DMSO. |

| Hydrolysis of Product | Unstable product. | Avoid acidic workups. The 3-fluoropyridine nitrogen is less basic, but still sensitive. |

References

-

Zuo, Z., et al. (2014).

-carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440. Link -

Tellis, J. C., et al. (2014). "Single-electron transmetalation in organoboron cross-coupling." Science, 345(6195), 433-436. Link

-

Noble, A., & MacMillan, D. W. C. (2014).

-amino acids." Journal of the American Chemical Society, 136(33), 11602-11605. Link -

Review: Twilton, J., et al. (2017). "The merger of transition metal and photocatalysis."[1] Nature Reviews Chemistry, 1, 0052. Link

Sources

- 1. Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ionicviper.org [ionicviper.org]

- 3. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes [organic-chemistry.org]

- 6. Catalytic Asymmetric Synthesis of Fluoroalkyl-Containing Compounds by Three-Component Photoredox Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers [organic-chemistry.org]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

Troubleshooting & Optimization

Improving yield in decarboxylative coupling of fluorinated pyridines

Technical Support Center: Optimization of Decarboxylative Coupling for Fluorinated Pyridines

Topic: Improving Yield in Decarboxylative Cross-Coupling (DCC) of Fluorinated Pyridine Carboxylic Acids. Audience: Process Chemists, Medicinal Chemists, and Discovery Scientists. Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The "Fluorine-Pyridine" Paradox

Decarboxylative cross-coupling (DCC) transforms stable carboxylic acids into valuable biaryl or alkyl-aryl scaffolds, releasing only CO₂.[1] However, when the substrate is a fluorinated pyridine carboxylic acid (e.g., 3-fluoro-2-picolinic acid), you face a dual challenge:

-

The Pyridine Trap: The pyridine nitrogen is a potent ligand that can poison your catalyst (Pd or Cu), sequestering it in an inactive resting state.

-

The Fluorine Effect: While fluorine is isosteric with hydrogen, its strong electron-withdrawing nature (

) dramatically alters the electronic landscape. It stabilizes the carboxylate anion (making oxidative decarboxylation in photoredox cycles harder) but destabilizes the intermediate aryl-metal species in thermal cycles, promoting side reactions like protodecarboxylation.

This guide moves beyond generic advice to target these specific mechanistic bottlenecks.

Module 1: Diagnostic Workflow

Before altering conditions, diagnose the failure mode. Use this logic gate to identify whether your issue is catalytic death, protodecarboxylation, or incomplete activation.

Figure 1: Diagnostic logic for categorizing reaction failure in decarboxylative coupling.

Module 2: Mechanism-Based Troubleshooting (FAQs)

Issue A: The "Protodecarboxylation" Trap

Symptom: You isolate the fluorinated pyridine with a proton where the carboxyl group was (Ar-H), rather than the coupled product. Mechanism: The decarboxylated intermediate (an aryl radical or aryl-metal species) abstracts a hydrogen atom from the solvent or ligands faster than it undergoes transmetallation or reductive elimination.

Q: Why is my fluorinated substrate prone to this? A: Fluorine substituents on the pyridine ring lower the energy of the LUMO. If you are running a radical pathway (e.g., Minisci or Photoredox), the resulting electron-deficient radical is highly electrophilic and aggressively seeks hydrogen atoms.

Corrective Actions:

-

Solvent Switch: Move away from H-atom donors.

-

Avoid: THF, Toluene, DMF (strong H-donors).

-

Prefer: DMSO (if thermal), Acetonitrile/Water mixtures, or Trifluorotoluene (PhCF₃).

-

-

Increase Concentration: High dilution favors unimolecular decay (H-abstraction) over bimolecular coupling. Increase concentration to 0.5 M - 1.0 M if solubility permits.

-

The "Wet" Trick: For Ag-catalyzed reactions, adding water (up to 50% v/v) can paradoxically improve yield. It solubilizes the carboxylate salt, ensuring a steady concentration of the active species, and suppresses H-abstraction from organic solvents [1].

Issue B: Catalyst Poisoning (The "Stalled" Reaction)

Symptom: Reaction stops at 10-20% conversion. Adding more catalyst restarts it briefly. Mechanism: The pyridine nitrogen chelates to the Pd or Cu center, displacing the phosphine or phenanthroline ligands required for the catalytic cycle.

Q: How do I stop the pyridine from binding to the metal? A: You cannot stop it, but you can out-compete it.

Corrective Actions:

-

Ligand Overload: For Cu/Pd systems, use 1,10-phenanthroline (for Cu) and sterically bulky phosphines like XPhos or SPhos (for Pd). The bulk prevents the pyridine nitrogen from displacing the ligand [2].

-

The "Dummy" Ligand: In extreme cases, add a Lewis acid (like

or

Module 3: Optimized Protocols

Choose the protocol based on your coupling partner.

Protocol A: Thermal Pd/Cu-Catalyzed Biaryl Coupling

Best for: Coupling Fluorinated Picolinic Acids with Aryl Bromides/Iodides. Based on Goossen et al. [3] and Shang et al. [4]

| Parameter | Standard Condition | Optimized for Fluorinated Pyridines |

| Catalyst 1 | PdI₂ or Pd(OAc)₂ | Pd(acac)₂ (2 mol%) (More robust precatalyst) |

| Ligand (Pd) | PPh₃ | XPhos (4-6 mol%) (Prevents N-poisoning) |

| Catalyst 2 | CuI | Cu₂O (5 mol%) + 1,10-Phenanthroline (10 mol%) |

| Base | K₂CO₃ | K₃PO₄ (Milder, better solubility for F-salts) |

| Solvent | NMP/Quinoline | NMP/Toluene (3:1) + 4Å Molecular Sieves |

| Temp | 160°C | 120°C - 140°C (Lower temp reduces protodecarboxylation) |

Step-by-Step:

-

Drying: Flame-dry the reaction vessel. Water is the enemy of the transmetallation step here.

-

Pre-complexation: Stir Pd(acac)₂ and XPhos in NMP for 10 mins before adding substrates. This ensures the active Pd(0) species is ligated before the pyridine can chelate.

-

Addition: Add Cu₂O, Phenanthroline, Fluorinated Pyridine Acid (1.0 equiv), Aryl Bromide (1.2 equiv), and K₃PO₄ (1.5 equiv).

-

Azeotrope: If using hydrated salts, add toluene and distill off the azeotrope before sealing.

-

Reaction: Heat to 130°C. Monitor CO₂ evolution.

Protocol B: Photoredox/Ni Dual Catalysis

Best for: Coupling Fluorinated Acids with Alkyl Halides or difficult Aryl Halides. Based on MacMillan/Doyle methodologies [5].

Why use this? It operates at room temperature, preventing thermal degradation of sensitive fluorinated scaffolds.

Key Optimization for Fluorine:

Fluorinated acids have higher oxidation potentials (

-

Upgrade: Switch to

(highly oxidizing, -

Base: Use Cs₂CO₃ or TMG (Tetramethylguanidine) to ensure the carboxylate is fully deprotonated and soluble.

Module 4: Data & Chemical Logic

Impact of Fluorine Position on Yield

The position of the fluorine atom on the pyridine ring dictates the preferred troubleshooting path.

| Fluorine Position | Electronic Effect | Steric Effect | Recommended Fix |

| 3-Fluoro (Ortho to COOH) | Inductive stabilization of anion. Harder to oxidize. | High steric clash with Cu/Pd center. | Use Photoredox (Sterics matter less for radical generation). |

| 4/5-Fluoro (Meta to COOH) | Moderate electron withdrawal. | Minimal. | Standard Pd/Cu works well. |

| 6-Fluoro (Ortho to N) | Reduces basicity of Pyridine N (Good!). | Minimal. | Pd/Cu works better here than non-fluorinated pyridine (less poisoning). |

References

-

Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[2] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404. Link

-

Bilodeau, F., Brochu, M. C., Guimond, N., Thesen, K. H., & Forgione, P. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling of Heteroaromatic Carboxylic Acids. The Journal of Organic Chemistry, 75(5), 1550–1560. Link

-

Goossen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[1][3][4] Science, 313(5787), 662–664. Link

-

Shang, R., Fu, Y., Wang, Y., Xu, Q., Yu, H. Z., & Liu, L. (2010). Palladium-Catalyzed Decarboxylative Couplings of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates.[5] Angewandte Chemie International Edition, 49(8), 1506-1510. Link

-

Zuo, Z., Ahneman, D., Chu, L., Terrett, J., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link

Sources

- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 2. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Minimizing protodecarboxylation side reactions in pyridine synthesis

Topic: Minimizing Protodecarboxylation in Pyridine Synthesis Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Introduction: The "Zwitterion Trap"

Welcome to the Pyridine Integrity Support Center. If you are here, you are likely observing the inexplicable disappearance of a pyridine carboxylic acid or 2-pyridylacetic acid derivative during synthesis, hydrolysis, or workup.

Unlike benzene derivatives, pyridine carboxylic acids possess a basic nitrogen atom within the ring. This creates a unique vulnerability: the ability to form zwitterionic intermediates that significantly lower the activation energy for decarboxylation. This is not a random degradation; it is a mechanically driven event governed by the Hammick Mechanism .

This guide provides the protocols to disrupt this mechanism and stabilize your target molecule.

Module 1: The Mechanism (Why is my product vanishing?)

User Question: "I am synthesizing 2-picolinic acid (or 2-pyridylacetic acid). The LCMS showed the product during the reaction, but after workup/concentration, I only see the decarboxylated pyridine. Why?"

Technical Insight:

The instability of 2- and 4-pyridine carboxylic acids is driven by the formation of a zwitterion. The ring nitrogen abstracts the acidic proton (either intramolecularly or via a water bridge). The resulting carboxylate (

-

Critical Factor: The reaction rate peaks at the isoelectric point (pH ~3–4 for picolinic acid), where the zwitterion concentration is highest.

-

Isomer Sensitivity:

-

2-position (Picolinic): Highly unstable (inductive stabilization + close proximity).

-

2-pyridylacetic acid: Extremely unstable (decarboxylates < 70°C).

-

3-position (Nicotinic): Relatively stable (negative charge cannot be delocalized onto the nitrogen).

-

Visualizing the Failure Mode

Figure 1: The Hammick Mechanism showing the zwitterionic pathway that facilitates

Module 2: Synthesis & Hydrolysis Protocols

User Question: "I need to hydrolyze a 2-cyanopyridine or ethyl 2-pyridylacetate to the acid. Standard LiOH/MeOH hydrolysis failed. How do I proceed?"

Troubleshooting Protocol: Standard basic hydrolysis often passes through the dangerous pH 3–5 window during the quench/workup. You must avoid the isoelectric point entirely by isolating the product as a stable salt.

Protocol A: The "Acid Lock" Method (Recommended)

This method keeps the nitrogen fully protonated (

-

Reagent: Use

or -

Temperature:

-

Picolinic acids: Reflux is usually tolerated if pH < 1.

-

Pyridylacetic acids: Do not exceed 40°C. Stir longer (24–48h) at RT.

-

-

Workup (Crucial):

-

Do NOT neutralize with

or -

Concentration: Remove solvent/acid in vacuo at low temperature (< 40°C).

-

Isolation: Aazeotrope with toluene or acetonitrile to remove residual water/acid. Isolate the product as the Hydrochloride Salt (

) .

-

Protocol B: The "Krapcho-Type" Anhydrous Route

If the molecule is acid-sensitive, use anhydrous conditions to prevent the aqueous solvation shell that stabilizes the transition state.

-

Reagent:

(Potassium trimethylsilanolate) or -

Solvent: THF or DME (anhydrous).

-

Mechanism: Cleaves the ester to the carboxylate salt (

) in the absence of protons. Without a proton source, the zwitterion ( -

Quench: Isolate directly as the potassium salt by filtration, or quench with exactly 1 equiv of acid in an organic solvent.

Comparison of Hydrolysis Conditions

| Parameter | Standard Base (LiOH/aq) | Acid Lock (HCl/aq) | Anhydrous (TMSOK) |

| Risk Level | High (during workup) | Low (if salt isolated) | Medium (moisture sensitive) |

| pH Profile | Crosses pI (pH 3-5) | Stays < pH 1 | Basic (non-aqueous) |

| Species | Zwitterion forms | Cationic ( | Anionic ( |

| Best For | 3-position acids | 2-position, Pyridylacetic | Acid-sensitive substrates |

Module 3: Cross-Coupling & Metal Catalysis

User Question: "I am performing a Suzuki coupling on a chloropyridine carboxylic acid. The acid group is falling off. Is the metal catalyst responsible?"

Technical Insight: Yes. Transition metals (Cu, Ag, and Pd) are excellent decarboxylation catalysts. They coordinate to the nitrogen and the carboxylate, mimicking the proton's role in the Hammick mechanism but with higher efficiency (Goossen-type decarboxylation).

Mitigation Strategy:

-

Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that occupy the metal center and prevent coordination to the pyridine nitrogen/carboxylate.

-

Avoid Additives: Do not use Copper (Cu) or Silver (Ag) salts as additives if you want to keep the carboxylate. These are standard promoters for intentional decarboxylation.

-

Protection: Do not couple the free acid.

-

Protect as: tert-butyl ester (cleavable with TFA/DCM, avoiding aqueous workup).

-

Protect as: Benzyl ester (cleavable via hydrogenation).

-

Decision Tree: Saving the Carboxyl Group

Figure 2: Decision logic for preserving carboxyl groups during metal-catalyzed couplings.

Module 4: Storage & Handling FAQs

Q: Can I store 2-pyridylacetic acid in DMSO solution? A: No. DMSO is a polar aprotic solvent that can solvate cations well, leaving the carboxylate "naked" and reactive. Furthermore, DMSO solutions can absorb water, facilitating the zwitterion bridge.

-

Recommendation: Store as the solid HCl salt at -20°C. If a solution is needed, prepare it fresh in an acidic buffer.

Q: My product decomposed on the rotavap. What happened? A: You likely concentrated an aqueous solution at the isoelectric pH with heat.

-